abciximab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abciximab is a monoclonal antibody fragment that targets the glycoprotein IIb/IIIa receptor on platelets. It is primarily used as an antiplatelet agent to prevent thrombosis during percutaneous coronary interventions, such as angioplasty. This compound works by inhibiting platelet aggregation, thereby reducing the risk of blood clot formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Abciximab is produced through recombinant DNA technology. The process involves the genetic engineering of murine (mouse) and human antibody fragments to create a chimeric antibody. The Fab fragment of the antibody is then isolated and purified for clinical use .
Industrial Production Methods: The industrial production of this compound involves the use of mammalian cell cultures to express the chimeric antibody. The cells are grown in bioreactors under controlled conditions to ensure optimal yield and quality. The antibody is then harvested, purified, and formulated for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Abciximab primarily undergoes binding reactions with its target receptors. It does not typically participate in oxidation, reduction, or substitution reactions as it is a biologic molecule.
Common Reagents and Conditions: The primary reagents involved in the production of this compound are the genetically engineered cells and the culture media used to grow them. The conditions include maintaining the bioreactors at specific temperatures and pH levels to optimize cell growth and antibody production .
Major Products Formed: The major product formed is the Fab fragment of the chimeric antibody, which is then purified and formulated for clinical use .
Scientific Research Applications
Abciximab has several scientific research applications, particularly in the fields of medicine and biology:
Cardiology: this compound is used to prevent ischemic complications during percutaneous coronary interventions. .
Diabetes and Chronic Kidney Disease: Research indicates that this compound can be beneficial for patients with diabetes and chronic kidney disease undergoing coronary interventions.
Thrombosis Research: this compound is used in research to study platelet aggregation and the mechanisms of thrombosis.
Pediatric Applications: It has been used in the treatment of Kawasaki disease in pediatric patients.
Mechanism of Action
Abciximab exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with fibrinogen, von Willebrand factor, and other adhesive molecules, thereby inhibiting platelet aggregation. Additionally, this compound binds to the vitronectin receptor on platelets and endothelial cells, further contributing to its antithrombotic effects .
Comparison with Similar Compounds
Abciximab is part of a class of drugs known as glycoprotein IIb/IIIa inhibitors. Other compounds in this class include tirofiban and eptifibatide.
Tirofiban: A small-molecule inhibitor with a shorter half-life compared to this compound.
Eptifibatide: Another small-molecule inhibitor with a shorter half-life and different binding characteristics compared to this compound.
Uniqueness of this compound: this compound is unique due to its longer platelet half-life and strong binding affinity to the glycoprotein IIb/IIIa receptor. This results in a prolonged antiplatelet effect even after the drug is no longer detectable in the plasma .
Properties
CAS No. |
143653-53-6 |
---|---|
Molecular Formula |
C24H26OS2Sn |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.